molecular formula C17H19NO2 B11968562 N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide CAS No. 202191-14-8

N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide

Cat. No.: B11968562
CAS No.: 202191-14-8
M. Wt: 269.34 g/mol
InChI Key: CTNYLHZHNNRTJM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2-(4-methylphenyl)acetic acid with 2-amino-2-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)-2-phenylacetamide
  • N-(2-hydroxy-2-phenylethyl)-2-(4-chlorophenyl)acetamide
  • N-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for further research and development.

Properties

CAS No.

202191-14-8

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-13-7-9-14(10-8-13)11-17(20)18-12-16(19)15-5-3-2-4-6-15/h2-10,16,19H,11-12H2,1H3,(H,18,20)

InChI Key

CTNYLHZHNNRTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)O

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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